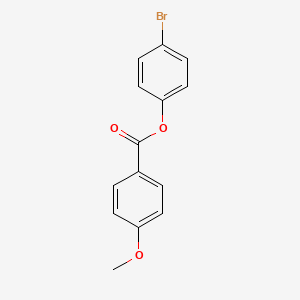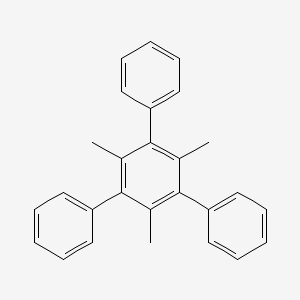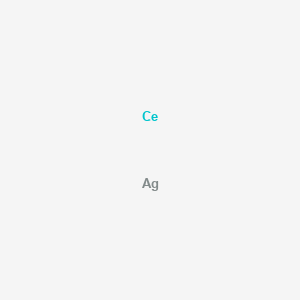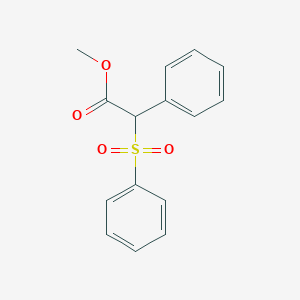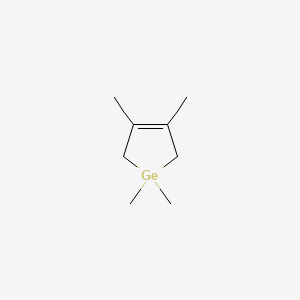
Germacyclopent-3-ene, 1,1,3,4-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germacyclopent-3-ene, 1,1,3,4-tetramethyl- is an organogermanium compound characterized by a five-membered ring structure with germanium as one of the ring atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Germacyclopent-3-ene, 1,1,3,4-tetramethyl- can be synthesized through metathesis reactions involving 1,1-dibromogermacyclopent-3-enes and sodium salts of transition-metal carbonyl anions . Another method involves flash vacuum thermolysis of 3,4-dimethyl-1,1,3,4-tetramethyl-germacyclopent-3-ene to generate reactive species such as germylene (GeH2) and its dimethyl analogue (GeMe2) .
Industrial Production Methods
While specific industrial production methods for Germacyclopent-3-ene, 1,1,3,4-tetramethyl- are not well-documented, the synthesis typically involves standard organometallic techniques and equipment. The production process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Germacyclopent-3-ene, 1,1,3,4-tetramethyl- undergoes various chemical reactions, including:
Addition Reactions: Germylene (GeH2) generated from this compound can react with alkynes such as acetylene (C2H2) and 2-butyne (CH3C≡CCH3)
Reduction Reactions: Reduction with lithium aluminum hydride (LiAlH4) results in the formation of germanium hydrides.
Common Reagents and Conditions
Reagents: Sodium salts of transition-metal carbonyl anions, lithium aluminum hydride (LiAlH4), acetylene (C2H2), and 2-butyne (CH3C≡CCH3).
Major Products
Addition Reactions: Formation of compounds such as 1,2-dimethylvinylgermylene.
Reduction Reactions: Formation of germanium hydrides.
Wissenschaftliche Forschungsanwendungen
Germacyclopent-3-ene, 1,1,3,4-tetramethyl- has several scientific research applications:
Materials Science: Used in the preparation of transition metal-germanium compounds for chemical vapor deposition (CVD) processes.
Organometallic Chemistry: Studied for its unique reactivity and potential to form stable derivatives.
Spectroscopy: Utilized in UV photoelectron spectroscopy to study the properties of germylene and its analogues.
Wirkmechanismus
The mechanism of action for Germacyclopent-3-ene, 1,1,3,4-tetramethyl- involves the generation of reactive species such as germylene (GeH2) through processes like flash vacuum thermolysis . These reactive species can then participate in various chemical reactions, including addition and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethyl-1-germacyclopent-3-ene: Similar structure but with fewer methyl groups.
1,1-Dimethylgermacyclopent-3-ene: Another analogue with different substitution patterns.
Uniqueness
Germacyclopent-3-ene, 1,1,3,4-tetramethyl- is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of multiple methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other germacyclopent-3-ene derivatives.
Eigenschaften
CAS-Nummer |
5764-66-9 |
|---|---|
Molekularformel |
C8H16Ge |
Molekulargewicht |
184.84 g/mol |
IUPAC-Name |
1,1,3,4-tetramethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C8H16Ge/c1-7-5-9(3,4)6-8(7)2/h5-6H2,1-4H3 |
InChI-Schlüssel |
VXTRTZBXBVTUNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C[Ge](C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
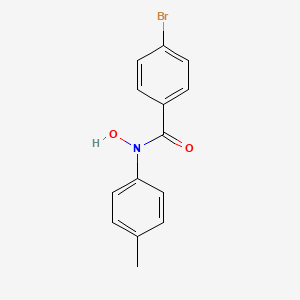

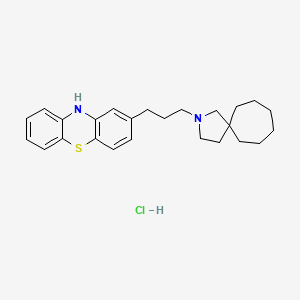
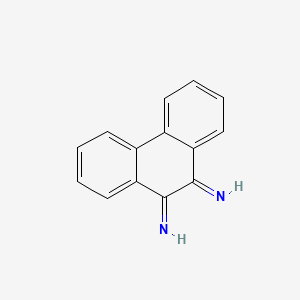
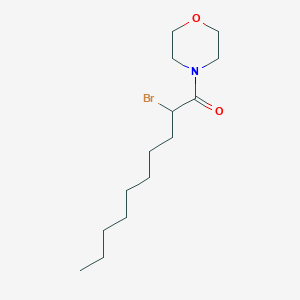
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)


